5-Bromoisoquinolin-1-amine
Overview
Description
5-Bromoisoquinolin-1-amine is a chemical compound with the CAS Number: 852570-80-0 and a molecular weight of 223.07 . It is a solid substance that should be stored in a dark place, under an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves a reaction with ammonia in methanol at 180°C for 360 hours in an autoclave . The yield of this reaction is reported to be around 85% .Molecular Structure Analysis
The InChI Code for this compound is1S/C9H7BrN2/c10-8-3-1-2-7-6 (8)4-5-12-9 (7)11/h1-5H, (H2,11,12)
. This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule. Chemical Reactions Analysis
The main chemical property of amines, including this compound, is their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 223.07 . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis Applications
5-Bromoisoquinolin-1-amine and its derivatives have been extensively explored in the field of chemical synthesis. For instance, it has been utilized in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines through a Cadogan cyclization process (Balog, Riedl, & Hajos, 2013). Additionally, it has played a role in the facile synthesis of C4-substituted isoquinolines, which demonstrated notable cytotoxicity in cancer cell lines, highlighting its potential in medicinal chemistry applications (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Chemical Reactions
The reactivity of this compound in various chemical reactions has been a subject of study. For example, its reaction with potassium amide in liquid ammonia has been observed to lead to the formation of corresponding amino derivatives, providing insights into nucleophilic substitution mechanisms (Sanders, Dijk, & Hertog, 2010). Moreover, its role in the palladium-catalyzed microwave-assisted amination of aryl bromides has been noted, emphasizing its importance in creating amino derivatives of aromatic compounds (Wang, Magnin, & Hamann, 2003).
Drug Development and Therapeutic Applications
This compound has been investigated for its potential in drug development, especially in the design of prodrugs. A study demonstrated its use in developing a bioreductively activated prodrug system targeting hypoxic tissues, showcasing its applicability in selective drug delivery (Parveen, Naughton, Whish, & Threadgill, 1999). Furthermore, its modification in the amine portion of benzamides was studied to understand its binding affinity for σ1 and σ2 receptors, highlighting its relevance in the development of receptor-targeted therapies (Fan, Lever, & Lever, 2011).
Safety and Hazards
The safety information for 5-Bromoisoquinolin-1-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . The recommended precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
5-bromoisoquinolin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATENCABMFYJWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652881 | |
Record name | 5-Bromoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852570-80-0 | |
Record name | 5-Bromoisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-5-bromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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